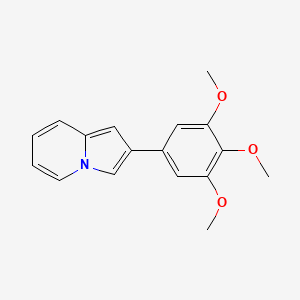

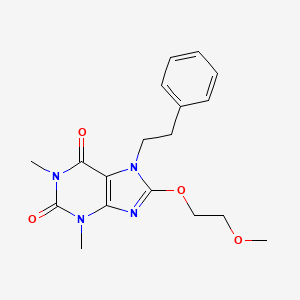

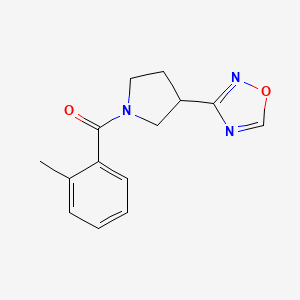

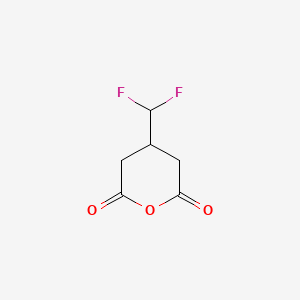

![molecular formula C24H23FN4O3 B2501714 N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1105232-48-1](/img/structure/B2501714.png)

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

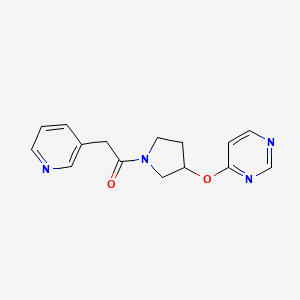

The compound "N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities. For instance, compounds with the piperidine moiety and carboxamide linkage, as seen in the target molecule, are often explored for their potential therapeutic effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with a suitable amine or amide and then introducing various substituents through reactions like alkylation, acylation, or heterocycle formation. For example, the synthesis of imidazo[1,2-a]pyridine-3-carboxamides involves the introduction of different linkers to explore structure-activity relationships . Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives includes characterizations by FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could be adapted for the synthesis and analysis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR and mass spectrometry. The presence of aromatic systems, heterocycles, and substituents like fluorophenyl groups can significantly influence the biological activity of these molecules. For example, the presence of a pyridazin-3-yl moiety in the target compound is reminiscent of the pyridin-3-yl group found in anti-angiogenic piperidine carboxamide derivatives .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the carboxamide linkage is a site for potential hydrolysis, while the piperidine ring could undergo reactions such as N-alkylation or acylation. The benzodioxolyl group may participate in electrophilic aromatic substitution reactions. The synthesis of related compounds often involves reactions like cyclization, saponification, and diazotization, which could be relevant to the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems typically affects these properties. For example, the introduction of electron-donating or withdrawing groups on the phenyl ring can influence the potency and solubility of the compounds . The target compound's properties would likely be influenced by its fluorophenyl and benzodioxolyl groups.

Scientific Research Applications

Virtual Screening and Pharmacokinetics

Virtual Screening Targeting uPAR : The compound N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide was identified via virtual screening targeting the urokinase receptor (uPAR). Biochemical and cell-based studies indicated that the compound blocked angiogenesis and induced apoptosis in breast MDA-MB-231 cells. Pharmacokinetic characterizations showed lead-like properties and potential as a starting point for the development of new compounds aimed at reducing tumor volumes and metastasis in breast cancer (Wang et al., 2011).

Crystal Structure and Potential Applications

Benzamide Derivatives Synthesis : The crystal structures of certain benzamide derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide, were determined and have potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. These derivatives also exhibited anti-fatigue effects, enhancing the forced swimming capacity in mice (Wu et al., 2014).

Neuropharmacological Effects

Orexin Receptor Mechanisms : The compound has been studied for its effects on orexin-1 receptor mechanisms, highlighting its potential role in modulating feeding, arousal, stress, and drug abuse. This research suggests that the compound, through its interaction with orexin receptors, could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Receptor Antagonistic Activity

Serotonin-3 (5-HT3) Receptor Antagonists : Studies on the compound have led to the discovery of its potent antagonistic activity at the serotonin-3 (5-HT3) receptor. Structural modifications of the compound have been explored to enhance its activity, making it a potential candidate for conditions modulated by 5-HT3 receptors (Harada et al., 1995).

Neuroimaging Applications

PET Imaging of CSF1R : The compound has been developed and evaluated for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging in neurodegenerative diseases such as Alzheimer’s disease. The study suggests the compound’s potential as a radioligand for CSF1R imaging, providing a tool for understanding neuroinflammation in various neurological conditions (Lee et al., 2022).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-19-6-4-17(5-7-19)20-8-10-23(28-27-20)29-11-1-2-18(14-29)24(30)26-13-16-3-9-21-22(12-16)32-15-31-21/h3-10,12,18H,1-2,11,13-15H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZYVUEGRAIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)

![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)